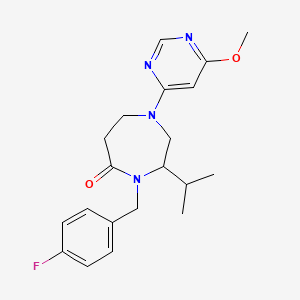
4-(4-fluorobenzyl)-3-isopropyl-1-(6-methoxypyrimidin-4-yl)-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-fluorobenzyl)-3-isopropyl-1-(6-methoxypyrimidin-4-yl)-1,4-diazepan-5-one is a diazepanone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzodiazepines, which are widely used for their anxiolytic, hypnotic, and anticonvulsant properties.
Mecanismo De Acción
The mechanism of action of 4-(4-fluorobenzyl)-3-isopropyl-1-(6-methoxypyrimidin-4-yl)-1,4-diazepan-5-one is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is the primary inhibitory neurotransmitter in the central nervous system. This compound enhances the binding of GABA to the receptor, resulting in increased inhibition of neuronal activity and subsequent anxiolytic and sedative effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been found to decrease anxiety-like behavior in animal models, indicating its anxiolytic properties. Additionally, this compound has been shown to increase total sleep time and decrease sleep latency, suggesting its potential use as a hypnotic agent. Moreover, this compound has exhibited anticonvulsant activity, indicating its potential use in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-fluorobenzyl)-3-isopropyl-1-(6-methoxypyrimidin-4-yl)-1,4-diazepan-5-one in lab experiments include its high purity and yield, as well as its well-established synthesis method. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the scientific research of 4-(4-fluorobenzyl)-3-isopropyl-1-(6-methoxypyrimidin-4-yl)-1,4-diazepan-5-one. Firstly, further studies are needed to elucidate its mechanism of action and potential side effects. Secondly, the potential therapeutic applications of this compound in the treatment of anxiety disorders, insomnia, and epilepsy need to be explored further. Additionally, the development of novel analogs of this compound with improved pharmacological properties could be an area of future research. Finally, the potential use of this compound in combination therapy with other drugs for the treatment of neurological disorders needs to be investigated further.
Conclusion:
This compound is a diazepanone derivative with potential therapeutic applications in the treatment of anxiety disorders, insomnia, and epilepsy. Its anxiolytic, hypnotic, and anticonvulsant properties have been demonstrated in various scientific research studies. However, further studies are needed to elucidate its mechanism of action and potential side effects, as well as to explore its potential use in combination therapy with other drugs.
Métodos De Síntesis
The synthesis of 4-(4-fluorobenzyl)-3-isopropyl-1-(6-methoxypyrimidin-4-yl)-1,4-diazepan-5-one involves the condensation of 4-fluorobenzaldehyde and isopropylamine to form 4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one. The resulting compound is then reacted with 6-methoxypyrimidin-4-amine to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of the target compound.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 4-(4-fluorobenzyl)-3-isopropyl-1-(6-methoxypyrimidin-4-yl)-1,4-diazepan-5-one have been explored in various scientific research studies. This compound has been found to exhibit anxiolytic and sedative effects in animal models, making it a potential candidate for the treatment of anxiety disorders and insomnia. Additionally, this compound has shown anticonvulsant activity, suggesting its potential use in the treatment of epilepsy.
Propiedades
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-(6-methoxypyrimidin-4-yl)-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2/c1-14(2)17-12-24(18-10-19(27-3)23-13-22-18)9-8-20(26)25(17)11-15-4-6-16(21)7-5-15/h4-7,10,13-14,17H,8-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBOSKYTJKCIJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C3=CC(=NC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5401980.png)
![3-[(isopropylamino)sulfonyl]-4-methoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B5401989.png)
![(2S)-2-(acetylamino)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]propanamide](/img/structure/B5401993.png)
![4-{[(4aS*,8aR*)-1-(3-hydroxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]methyl}benzonitrile](/img/structure/B5402001.png)
![5-{2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5402011.png)
![methyl 2-[5-(2-chloro-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5402018.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}propane-1-sulfonamide](/img/structure/B5402020.png)
amino]methyl}-2-ethoxyphenol](/img/structure/B5402027.png)
![1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5402033.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5402039.png)
![1'-(cyclopropylcarbonyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5402051.png)
![4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B5402056.png)
![1-phenyl-5-(trifluoromethyl)-N'-[1-(3,4,5-trimethoxyphenyl)ethylidene]-1H-pyrazole-4-carbohydrazide](/img/structure/B5402057.png)
